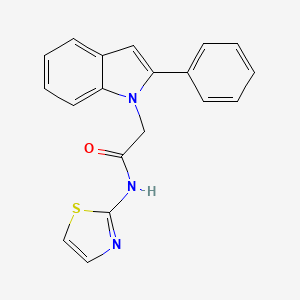![molecular formula C21H17FN4S B12167937 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12167937.png)
3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールは、様々な科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、フルオロフェニル、メチルフェニル、ピリジル基で置換されたトリアゾール環を含む独特の構造が特徴です。これらの多様な官能基の存在は、化合物に独特の化学的および物理的特性を与え、有機合成、医薬品化学、材料科学の研究対象となっています。
準備方法
合成経路と反応条件
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、3-フルオロベンジルクロリドとチオラートナトリウムを反応させて3-フルオロベンジルチオールを生成する反応です。この中間体は、次に塩基性条件下で4-メチルベンジルクロリドと反応させて対応するチオエーテルを生成します。最後のステップでは、この中間体を4-ピリジルヒドラジンとトリエチルオルトギ酸と還流条件下で環化させて目的のトリアゾール化合物を生成します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成、精製システムの使用が含まれます。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように注意深く制御されます。
化学反応の分析
反応の種類
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールは、以下を含む様々な化学反応を起こします。
酸化: チオエーテル基の硫黄原子は、スルホキシドまたはスルホンを生成するように酸化される可能性があります。
還元: 存在する場合、ニトロ基はアミンに還元される可能性があります。
置換: 芳香環は求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) やm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) やパラジウム炭素 (Pd/C) などの還元剤を使用できます。
置換: 求電子置換反応は、臭素 (Br₂) や硝酸 (HNO₃) などの試薬によって促進されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: ハロゲン化またはニトロ化された芳香族化合物。
科学研究への応用
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールは、科学研究でいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療特性について調査されています。
産業: ポリマーやナノマテリアルなどの高度な材料の開発に使用されています。
科学的研究の応用
3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。たとえば、活性部位に結合することによって酵素活性を阻害するか、結合部位と相互作用することによって受容体機能を変化させる可能性があります。正確な経路と分子標的は、特定の用途と生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 3-[(3-クロロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾール
- 3-[(3-ブロモフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾール
- 3-[(3-ヨードフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾール
独自性
3-[(3-フルオロフェニル)メチルチオ]-4-(4-メチルフェニル)-5-(4-ピリジル)-1,2,4-トリアゾールの独自性は、フッ素原子の存在にあります。フッ素原子は、化合物の反応性、安定性、生物活性を大きく影響を与える可能性があります。フッ素原子は、化合物の親油性、代謝安定性、水素結合を形成する能力を高めることができ、医薬品化学や創薬において貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 3-[(3-Chlorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
- 3-[(3-Bromophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
- 3-[(3-Iodophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry and drug design.
特性
分子式 |
C21H17FN4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17FN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3 |
InChIキー |
NJLGPUYNDODQIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167871.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12167872.png)

![N-{(1Z)-3-(tert-butylamino)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-chlorobenzamide](/img/structure/B12167879.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12167882.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12167890.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167897.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B12167903.png)
![(4E)-5-(4-ethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12167908.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B12167912.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12167918.png)
![7,8-dimethyl-1-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167926.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12167944.png)
